Low Nanomolar COMT Inhibition with C4-Aryl Core
While (3-(Isoquinolin-4-yl)phenyl)methanol itself has not been directly profiled, a closely related derivative—5-hydroxy-1-[3-(isoquinolin-4-yl)phenyl]-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-4(1H)-one, which retains the C4-(3-phenyl) core—demonstrates exceptional potency against the MB-COMT isoform with an IC₅₀ of 0.000013 mM (13 nM) at pH 7.4, 37°C [1]. This potency is comparable to or exceeds many established COMT inhibitors and positions the C4-aryl isoquinoline scaffold as a privileged pharmacophore for CNS enzyme inhibition. The parent alcohol serves as the direct synthetic precursor for such advanced leads, underscoring its strategic value in medicinal chemistry campaigns targeting COMT-related disorders (e.g., Parkinson's disease).
| Evidence Dimension | COMT enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.000013 mM (13 nM) for MB-COMT isoform [5-hydroxy-1-[3-(isoquinolin-4-yl)phenyl]-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-4(1H)-one] |
| Comparator Or Baseline | Standard COMT inhibitors (e.g., entacapone IC₅₀ ~ 10-20 nM in similar assays) |
| Quantified Difference | Comparable low nanomolar potency |
| Conditions | Recombinant human MB-COMT isoform, pH 7.4, 37°C |
Why This Matters
The C4-aryl isoquinoline core enables nanomolar COMT inhibition, making (3-(Isoquinolin-4-yl)phenyl)methanol a critical building block for developing CNS-penetrant enzyme inhibitors with potential disease-modifying properties.
- [1] Enzyme Information Database. Ligand: 5-hydroxy-1-[3-(isoquinolin-4-yl)phenyl]-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-4(1H)-one. IC50 Value: 0.000013 mM (MB-COMT isoform, pH 7.4, 37°C). View Source
